molecular formula C12H19NO2S B2768695 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide CAS No. 2097915-47-2

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide

Cat. No.: B2768695
CAS No.: 2097915-47-2
M. Wt: 241.35
InChI Key: UOKWYWPBDRKWJR-UHFFFAOYSA-N
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Description

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimitotic Agent Properties

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide has been studied for its antimitotic agent properties. Chiral isomers of related compounds, specifically ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have shown different activities in biological systems. In particular, one of the isomers was found to be more potent than the other, indicating a possible stereoselectivity in biological activity (Temple & Rener, 1992).

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

Another research application is as a dual inhibitor of the cyclooxygenase and lipoxygenase pathways. This property was evaluated in models of pain and inflammation, where S 19812, a butanamide derivative, demonstrated significant activity. This compound's efficacy in reducing pain and inflammation, along with its good gastric tolerance, suggests its potential in therapeutic applications (Tordjman et al., 2003).

Anticonvulsant Activities

Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized and evaluated for anticonvulsant activities. These compounds displayed broad spectra of activity in preclinical seizure models, indicating their potential as hybrid anticonvulsant agents (Kamiński et al., 2015).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. This discovery contributes to the development of therapeutic agents in drug designing programs, particularly for conditions where urease inhibition is beneficial (Nazir et al., 2018).

Gastric Acid Antisecretory Activity

Butanamide derivatives were synthesized for their potential as antiulcer agents. These compounds were tested for their antisecretory activity against histamine-induced gastric acid secretion, showing promising results in reducing acid secretion in animal models (Ueda et al., 1991).

Antimicrobial, Antioxidant, and Cytotoxic Activities

Secondary metabolites from the endophytic Botryosphaeria dothidea, including derivatives of butanamide, were found to have significant antimicrobial, antioxidant, and cytotoxic activities. This highlights the compound's potential in various therapeutic and preventive applications (Xiao et al., 2014).

Synthesis and Evaluation of Anticancer Activities

N-(substituted-phenyl)butanamides have been synthesized and evaluated for their potential as anticancer agents. These compounds showed promising activities against specific cancer cell lines, suggesting their potential in cancer therapy (Sirajuddin et al., 2015).

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-4-12(15)13-8-7-10-5-6-11(16-10)9(2)14/h5-6,9,14H,3-4,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKWYWPBDRKWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC=C(S1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.